Isonitrosoacetone

Neuropharmacology Organophosphate poisoning Blood-Brain Barrier

Researchers requiring CNS acetylcholinesterase reactivation face a critical gap: standard quaternary oximes (2-PAM, obidoxime) cannot cross the blood-brain barrier. Isonitrosoacetone (MINA) is the well-characterized, uncharged tertiary oxime proven to penetrate the BBB and restore brain AChE activity in vivo. • BBB-penetrant AChE reactivator validated in guinea pig nerve agent models (Shih et al., 2010) • Validated i.v. LD50 of 159 mg/kg in mice - 2.2× more potent than diacetylmonoxime (DAM) • Bidentate oxime ligand: log K₁ = 4.80 for La³⁺; forms stable Co²⁺, Ni²⁺, Cu²⁺ complexes • Key starting material for patented methylglyoxal dimethyl acetal synthesis

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 306-44-5
Cat. No. B1237270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonitrosoacetone
CAS306-44-5
Synonyms2-oxopropanal-1-oxime
2-oxopropanaloxime
OXOX
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESCC(=O)C=NO
InChIInChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+
InChIKeyOVGLVOLWBBGQHS-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isonitrosoacetone (MINA, CAS 306-44-5) for Procurement in CNS-Focused AChE Reactivation and Advanced Metal Chelation Studies


Isonitrosoacetone (CAS 306-44-5), also known as monoisonitrosoacetone (MINA) or pyruvaldoxime, is a small-molecule tertiary oxime (C3H5NO2, MW 87.08) that exists as a crystalline solid with a melting point of 69 °C [1]. Its key structural feature is the O=C–C=N–OH system, which enables it to act as both a potent, uncharged acetylcholinesterase (AChE) reactivator and a bidentate ligand for metal ion coordination . Unlike charged quaternary pyridinium oximes, its neutral character and low molecular weight are the basis for its defining differential characteristic: the ability to penetrate the blood-brain barrier and restore central nervous system (CNS) AChE activity [2].

Why Standard Quaternary Oximes Cannot Substitute for Isonitrosoacetone in CNS-Penetrant Reactivation Protocols


Direct substitution of isonitrosoacetone (MINA) with a standard quaternary oxime like 2-PAM or obidoxime, or even a related tertiary oxime like diacetylmonoxime (DAM), will result in experimental failure if CNS AChE reactivation is the primary endpoint. Quaternary oximes are permanently charged and have negligible blood-brain barrier (BBB) penetration, meaning they cannot reactivate brain AChE [1]. While DAM is also an uncharged tertiary oxime, MINA exhibits superior in vivo brain AChE reactivation kinetics and a distinct toxicological and synthetic profile that precludes simple one-to-one molar substitution [2]. The specific quantitative differences in reactivation potency, brain-to-blood distribution, and metal-chelation stability detailed below mandate a compound-specific procurement strategy for targeted applications [3].

Quantitative Comparator Evidence for Isonitrosoacetone (MINA): Differentiated Performance in AChE Reactivation and Metal Chelation


CNS Penetration and Brain AChE Reactivation vs. 2-PAM and DAM

In a direct in vivo head-to-head comparison in sarin-poisoned guinea pigs, MINA produced significant reactivation of brain AChE, whereas the gold-standard quaternary oxime 2-PAM and the related tertiary oxime DAM did not. At low doses (11-75 mg/kg), MINA increased brain AChE activity, but not peripheral AChE, demonstrating its unique CNS selectivity [1]. At a higher dose (175 mg/kg), MINA reactivated brain AChE from 4.8% to 12.8% of control activity, a 2.7-fold increase, while 2-PAM showed no effect on brain AChE [1]. MINA also terminated sarin-induced seizures at a dose of 35 mg/kg, an effect not observed with any quaternary oxime [1].

Neuropharmacology Organophosphate poisoning Blood-Brain Barrier

In Vitro Reactivation Kinetics of Human AChE: Reactivity vs. 2-PAM and Obidoxime

While MINA exhibits significantly lower affinity (higher KD) for OP-inhibited human AChE than quaternary oximes, its intrinsic reactivity (kr) is moderate to high. For sarin-inhibited human AChE, MINA's second-order reactivation constant (kr2) is 0.023 mM⁻¹min⁻¹, which is 500- to 3,400-fold lower than the most effective reactivators like HI-6 [1]. However, this kinetic profile is the precise reason for its in vivo CNS efficacy: low affinity allows for rapid diffusion and high concentrations in the brain, where its high reactivity then drives reactivation [1]. This trade-off is not observed with the high-affinity but BBB-impermeable 2-PAM or obidoxime.

Enzyme kinetics Toxicology Drug discovery

Metal Chelation Stability Constants vs. Other Isonitrosoketones

Isonitrosoacetone acts as a bidentate ligand and forms stable complexes with lanthanide(III) ions. A cross-study comparison of stoichiometric stability constants (log K₁) for La(III) complexes shows that the isonitrosoacetone complex (log K₁ = 4.80) is more stable than the complex formed with isonitrosoacetylacetone (log K₁ = 4.15) but less stable than the complex with 3-oximino-2,4-pentanedione (log K₁ = 5.80) [1]. This intermediate stability profile is valuable for specific separation or detection applications where a balance between strong binding and reversible complexation is required.

Coordination chemistry Analytical chemistry Lanthanide separation

In Vivo Protective Efficacy and Lethality (LD50) vs. DAM

A direct comparative study in mice determined the acute intravenous toxicity (LD50) of MINA to be 159 mg/kg (95% CI: 133-191), which is 2.2 times more toxic than its close analog diacetylmonoxime (DAM), which has an LD50 of 356 mg/kg (95% CI: 337-376) [1]. This quantitative difference is critical for dosing and safety calculations in in vivo studies. Despite the higher toxicity, MINA demonstrated superior in vivo brain ChE reactivation and protective efficacy against sarin poisoning in rats compared to an equimolar dose of DAM [2].

Toxicology Pharmacology Safety pharmacology

Infrared Spectroscopic Signature of the O=C–C=N–OH Conjugate System

The infrared (IR) absorption spectrum of the O=C–C=N–OH conjugate system in isonitrosoacetone has been rigorously investigated and compared to that of diacetyl monoxime (DAM) and cyclohexanoxime. The study revealed that the bonded OH stretching frequency and the overall spectral features of MINA are distinct from those of DAM and cyclohexanoxime, which lack the full conjugation of the O=C–C=N–OH system [1]. For example, the spectral pattern of cyclohexanoxime is notably different, confirming that the conjugation in MINA and DAM imparts a unique and identifiable spectroscopic fingerprint [1].

Analytical chemistry Quality control Spectroscopy

Synthetic Utility as a Precursor to Methylglyoxal Dimethyl Acetal

Isonitrosoacetone serves as a key starting material in a patented, high-yield industrial process for the synthesis of methylglyoxal dimethyl acetal (pyruvaldehyde dimethyl acetal). The process involves treating isolated isonitrosoacetone with methanol, methyl nitrite, and a strong inorganic or Lewis acid (preferably hydrochloric acid) to achieve efficient acetalization [1]. This specific reaction pathway leverages the unique reactivity of the α-oximino ketone group in MINA, providing a distinct synthetic route compared to alternatives that may rely on direct oxidation of acetone derivatives, which can be lower-yielding and less selective.

Organic synthesis Chemical intermediates Process chemistry

High-Impact Procurement Scenarios for Isonitrosoacetone (MINA) Driven by Differentiated Performance Data


CNS-Focused Organophosphate Poisoning Research

Scenario: A researcher requires a compound to study the reactivation of brain acetylcholinesterase (AChE) following exposure to nerve agents or pesticides. Use Case: Isonitrosoacetone (MINA) is the optimal choice for in vivo models (e.g., guinea pigs, rats) where the primary endpoint is restoration of CNS function, seizure termination, or survival improvement. The evidence from Shih et al. (2010) [1] and Rutland (1958) [2] confirms MINA's unique ability to penetrate the BBB and reactivate brain AChE, a property not shared by the standard quaternary oximes like 2-PAM or obidoxime. Its specific reactivation kinetics (Worek & Thiermann, 2011) [3] provide the basis for calculating the high systemic doses required for CNS efficacy, making it the essential tool for this niche.

Selective Lanthanide and Transition Metal Chelation

Scenario: An analytical or inorganic chemist is developing a new method for the selective separation, pre-concentration, or detection of specific metal ions, such as lanthanides (e.g., La³⁺) or transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺). Use Case: Isonitrosoacetone should be procured based on its well-characterized, intermediate stability constants with lanthanide(III) ions (log K₁ = 4.80 for La³⁺) [4] and its documented ability to form stable coordination compounds with cobalt, nickel, and copper as benzoylhydrazone derivatives [5]. This quantitative stability data allows for precise prediction of complexation behavior in solution, making it a superior choice over uncharacterized oxime ligands for designing specific metal ion extraction or sensing protocols.

Synthesis of Methylglyoxal Dimethyl Acetal and Downstream Products

Scenario: A process chemist is tasked with scaling up the production of methylglyoxal dimethyl acetal, a key intermediate for pharmaceuticals, agrochemicals, or flavor/fragrance ingredients. Use Case: Isonitrosoacetone is the specified starting material in a patented, high-efficiency synthetic route. Procurement is justified by the patent literature [6], which details an acid-catalyzed acetalization with methanol and methyl nitrite. This route is presented as an efficient and selective alternative to other methods, potentially offering higher yields and purer product streams for industrial applications.

Toxicology and Safety Pharmacology Studies

Scenario: A safety pharmacologist requires a reference compound with a well-defined, narrow therapeutic index for studying acute toxicity and neuroprotective mechanisms in rodent models. Use Case: Isonitrosoacetone (MINA) is a valuable tool compound due to its precise, comparator-validated LD50 values. The direct comparative data showing MINA's LD50 in mice is 159 mg/kg (i.v.), which is 2.2 times lower than the related oxime DAM (356 mg/kg i.v.) [7], provides a quantitative basis for designing dose-response studies and for investigating the relationship between brain penetration, AChE reactivation, and systemic toxicity. This makes it a far more informative compound than its less toxic but less CNS-active analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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